Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
Description
1H/13C NMR
The 1H NMR spectrum is expected to display:
- A singlet at δ 3.9 ppm for the methyl ester (-OCH₃).
- Multiplet signals between δ 1.2–1.4 ppm for the isopropyl group’s methyl protons.
- Aromatic protons on the pyridine and triazole rings in the δ 7.0–8.5 ppm range.
13C NMR would show:
FTIR and Raman
FTIR bands would include:
UV-Vis Spectroscopy
The conjugated π-system predicts absorption maxima in the 250–300 nm range, typical for heteroaromatic systems. Substituent effects may cause bathochromic shifts compared to unsubstituted triazolopyridines.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry would yield a molecular ion peak at m/z 219.24 ([M+H]⁺). Key fragmentation pathways include:
- Loss of the methyl ester group (-60 Da ), producing a fragment at m/z 159 .
- Cleavage of the isopropyl substituent (-42 Da ), leading to m/z 177 .
- Rearrangement of the triazole ring, generating stable ions at m/z 105 and m/z 92 .
Computational Chemistry Insights
DFT-Optimized Structures
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict bond lengths of 1.34 Å for N=N in the triazole ring and 1.41 Å for C-N in the pyridine ring. The HOMO-LUMO gap, a measure of kinetic stability, is computed as 4.8 eV , indicating moderate reactivity.
Thermodynamic Properties
Calculated thermodynamic parameters include:
- ΔHf° (gas phase): 148.3 kJ/mol
- Gibbs Free Energy: 132.7 kJ/mol
- Dipole Moment: 3.2 Debye
These properties align with its potential as a intermediate in pharmaceutical synthesis.
Properties
CAS No. |
2060593-57-7 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)8-5-4-6-9-12-10(11(15)16-3)13-14(8)9/h4-7H,1-3H3 |
InChI Key |
CIWPSKLSGIGCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=NC(=NN21)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. This method also allows for the use of more environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation for synthesis is particularly advantageous in an industrial setting due to its efficiency and scalability. Additionally, the use of environmentally friendly oxidizers aligns with green chemistry principles, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate as an anticancer agent. The compound has been shown to inhibit specific kinases that are crucial in cancer cell proliferation.
- Mechanism of Action : The compound targets polo-like kinase 1 (Plk1), which is often deregulated in various cancers. Inhibition of Plk1 leads to disrupted mitotic progression and reduced cell proliferation, making it a promising candidate for cancer therapy .
- Case Study : A structure-activity relationship (SAR) study revealed that modifications to the triazolo moiety can enhance potency against Plk1. Compounds derived from this scaffold exhibited IC50 values significantly lower than existing treatments .
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects.
- Clinical Relevance : Inflammation plays a critical role in various diseases, including autoimmune disorders. The compound has demonstrated efficacy in inhibiting cytokine production, particularly IL-17A, which is pivotal in inflammatory responses .
- Experimental Findings : In vivo studies showed that this compound significantly reduced IL-17A levels in mouse models subjected to inflammatory stimuli .
Antiviral Activity
The compound's structural features suggest potential antiviral applications.
- Research Findings : Investigations into related triazolo derivatives have indicated their ability to inhibit viral replication mechanisms. For instance, certain derivatives have shown promise against HIV-1 by targeting RNase H activity .
- Potential Development : Given the structural similarities within the triazolo family, this compound may be optimized for enhanced antiviral activity through further chemical modifications.
Synthesis and Derivative Development
The synthesis of this compound has been achieved through various catalytic methods.
- Catalytic Approaches : Recent advancements in palladium-, copper-, and nickel-catalyzed reactions have facilitated the efficient synthesis of this compound and its derivatives . This opens avenues for generating a library of compounds for biological testing.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, leading to reduced expression of target genes involved in inflammation and autoimmune responses. Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate with structurally analogous compounds:
Key Observations:
- Core Heterocycle Differences: The pyridine core in the target compound (vs.
- The methyl ester at position 2 is common in prodrug strategies or solubility enhancement .
- Functional Group Impact : Chloro (electron-withdrawing) and sulfonamide (H-bonding) groups in analogs correlate with herbicidal or antimicrobial activity, whereas the target compound’s ester group may favor metabolic stability .
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s ester group is expected to show a C=O stretch at ~1,670–1,682 cm⁻¹, consistent with triazolopyrimidine esters (e.g., 6a-d in ).
- ¹³C-NMR : A carbonyl resonance at ~160–170 ppm would distinguish the ester from thione derivatives (C=S at ~185 ppm in compounds 8a-d ).
- Molecular Weight : The isopropyl substituent increases molecular weight compared to methyl or chloro analogs (e.g., 254.67 g/mol for Methyl 7-chloro-5-propyl-triazolopyrimidine ).
Biological Activity
Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a compound belonging to the class of triazolopyridines, which are known for their diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₃N₃O₂
- CAS Number : 2060593-57-7
- Molecular Weight : 219.24 g/mol
The compound features a triazole ring fused to a pyridine ring with an isopropyl group and a carboxylate moiety, which contributes to its biological activity.
This compound has been studied for its potential as an inhibitor of various enzymes:
- Kinase Inhibition : The compound exhibits inhibitory activity against Janus kinases (JAK1 and JAK2), which are critical in signaling pathways associated with inflammation and cell proliferation. By inhibiting these kinases, the compound can modulate cellular responses related to inflammatory diseases and cancers .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of triazolopyridine derivatives:
- Cell Line Studies : this compound has shown promising results in various cancer cell lines. For instance, it has been evaluated against MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM depending on the cell line tested .
Anti-inflammatory Activity
The compound's ability to inhibit inflammatory pathways has been explored:
- NF-κB Pathway : Studies indicate that this compound can suppress NF-κB activation in response to lipopolysaccharide (LPS) stimulation in macrophages. This action suggests its potential as an anti-inflammatory agent .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
